1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl-
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Overview
Description
1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl- is a heterocyclic organic compound with a bicyclic structure It consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phthalic anhydride with suitable amines can lead to the formation of isoindoline derivatives . Another method involves the [3+2] cycloaddition of azomethine ylides to quinones in the presence of suitable catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can yield a variety of substituted isoindoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the nitrogen atom or the benzene ring.
Scientific Research Applications
1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl- involves its interaction with specific molecular targets. For instance, some derivatives may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
1H-Indole, 2,3-dihydro-: This compound has a similar structure but lacks the dimethyl substitution.
Isoindoline: Another related compound with a similar bicyclic structure but different functional groups.
Uniqueness: 1H-Isoindol-1-one, 2,3-dihydro-2,3-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
58083-35-5 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,3-dimethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO/c1-7-8-5-3-4-6-9(8)10(12)11(7)2/h3-7H,1-2H3 |
InChI Key |
ACEZPCGDFSETAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(=O)N1C |
Origin of Product |
United States |
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